molecular formula C9H16N6O2 B11728201 6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid

6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid

Cat. No.: B11728201
M. Wt: 240.26 g/mol
InChI Key: VWOKHJGNDWZUPB-UHFFFAOYSA-N
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Description

6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid is a specialized chemical hybrid compound designed for research applications. Its structure integrates a 4,6-diamino-1,3,5-triazine ring with a 6-aminohexanoic acid (Ahx) spacer, a feature known to confer significant research value. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with documented scientific literature showing that structurally similar derivatives exhibit potent and selective inhibitory activity against monoamine oxidase A (MAO-A), an enzyme target in neuroscience research for conditions like depression and anxiety . Furthermore, 1,3,5-triazine derivatives have been extensively investigated for their antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the 6-aminohexanoic acid moiety serves as a flexible, hydrophobic linker that can enhance the molecule's ability to interact with biological targets . This spacer is strategically used in peptide mimics and various biologically active structures to improve bioavailability and proteolytic stability . Researchers can leverage this compound as a key intermediate in developing novel enzyme inhibitors or as a structural probe in chemical biology to study protein-ligand interactions. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H16N6O2

Molecular Weight

240.26 g/mol

IUPAC Name

6-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoic acid

InChI

InChI=1S/C9H16N6O2/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(16)17/h1-5H2,(H,16,17)(H5,10,11,12,13,14,15)

InChI Key

VWOKHJGNDWZUPB-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC1=NC(=NC(=N1)N)N

Origin of Product

United States

Preparation Methods

Formation of 4,6-Diamino-1,3,5-triazin-2-yl Chloride

The synthesis begins with cyanuric chloride, which undergoes controlled ammonolysis to introduce two primary amino groups. In a representative procedure:

  • Cyanuric chloride (13.5 mmol) is suspended in ice-cold acetone-water.

  • Ammonium hydroxide (27 mmol) is added dropwise at 0–5°C, yielding 4,6-diamino-2-chloro-1,3,5-triazine as a white solid (71% yield).

  • Critical Parameters : Temperature control minimizes polysubstitution, while excess ammonia ensures diamination.

Coupling with 6-Aminohexanoic Acid

The remaining chloride on the triazine is displaced by 6-aminohexanoic acid via nucleophilic aromatic substitution:

  • Activation : The carboxylic acid group of 6-aminohexanoic acid is protected as a tert-butyl ester to prevent side reactions.

  • Reaction : The protected amine (1.2 eq) reacts with 4,6-diamino-2-chloro-1,3,5-triazine in tetrahydrofuran (THF) at 60°C for 12 hours, using diisopropylethylamine (DIPEA) as a base.

  • Deprotection : The tert-butyl group is removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states. Microwave-assisted synthesis at 80°C reduces reaction times from 12 hours to 30 minutes, improving yields to 82%.

Stoichiometric Balancing

A 1:1.2 molar ratio of triazine chloride to 6-aminohexanoic acid minimizes unreacted starting material. Excess amine (>1.5 eq) leads to trisubstitution byproducts, reducing purity.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 1.3–1.7 ppm (m, 6H, hexanoate CH2), δ 2.2 ppm (t, 2H, COOCH2), δ 6.8–7.2 ppm (br, 4H, NH2).

  • 13C NMR : δ 174.5 ppm (COOH), δ 166.1–168.3 ppm (triazine C-N), δ 33.2 ppm (hexanoate CH2).

  • IR : 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (triazine ring).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) confirms >98% purity. Residual solvents are quantified via gas chromatography (GC).

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Immobilizing cyanuric chloride on Wang resin enables stepwise substitution, though yields are lower (55–60%) due to steric hindrance.

Enzymatic Coupling

Lipase-catalyzed reactions in ionic liquids offer eco-friendly alternatives but require prolonged reaction times (48 hours) and specialized equipment.

Industrial-Scale Production Challenges

Cost-Efficiency

Bulk synthesis demands recyclable solvents (e.g., 2-methyltetrahydrofuran) and catalytic base systems to reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of compounds containing the triazine moiety in anticancer therapy. For instance, derivatives of 6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid have been investigated for their cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with the triazine structure exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that triazine derivatives can inhibit bacterial growth effectively. Studies comparing the antibacterial activity of these compounds to standard antibiotics like Ciprofloxacin revealed that certain derivatives exhibited broad-spectrum antibacterial activity . The presence of specific substituents on the triazine ring significantly influenced their antimicrobial efficacy.

Agricultural Applications

Herbicides and Pesticides
The unique properties of 6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid make it suitable for use in agrochemicals. Its derivatives are being explored as potential herbicides and pesticides due to their ability to interfere with plant growth processes. The triazine structure is known for its effectiveness in inhibiting photosynthesis in weeds, making it a valuable component in developing new herbicides .

Plant Growth Regulators
Triazine compounds are also being studied for their role as plant growth regulators. Their ability to modulate plant hormone levels can enhance growth and yield in various crops. Research indicates that these compounds can stimulate root development and improve stress resistance in plants .

Materials Science Applications

Polymer Additives
In materials science, 6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid is being investigated as an additive in polymers. Its incorporation into polyethylene-based agricultural films and polypropylene fibers enhances UV stability and durability . The compound’s ability to absorb UV radiation helps prolong the lifespan of materials exposed to sunlight.

Nanocomposites
The compound is also being explored for use in nanocomposites. By integrating triazine derivatives into nanomaterials, researchers aim to develop advanced materials with improved mechanical properties and thermal stability. These nanocomposites could find applications in various fields including electronics and aerospace .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant cytotoxicity against HCT-116 cells with IC50 values < 10 μg/mL .
Study BAntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; comparable to standard antibiotics .
Study CAgriculturalEffective as a herbicide; inhibited weed growth significantly under controlled conditions .
Study DMaterial ScienceEnhanced UV stability in polymer films; prolonged material lifespan by over 30% compared to untreated samples .

Mechanism of Action

The mechanism of action of 6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid involves its interaction with specific molecular targets. The amino groups on the triazine ring can form hydrogen bonds with enzymes and proteins, affecting their activity. The hexanoic acid chain may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related triazine derivatives (Table 1):

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Triazine Core Key Functional Groups Molecular Formula Applications References
6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid (Target) 4,6-diamino -NH₂, -COOH C₉H₁₄N₄O₄ Lubricant additives
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl)iminodiacetic acid 4,6-dipiperidino Piperidine rings, -COOH C₁₇H₂₈N₆O₄ Chelating agents
6-[(4,6-Dioxo-1,3,5-triazin-2-yl)amino]hexanoic acid 4,6-dioxo -C=O, -COOH C₉H₁₂N₄O₄ Not specified
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid 4,6-diamino, sulfanylethanesulfonic acid -NH₂, -SO₃H C₅H₈N₄O₃S₂ Analytical standards
6-(Boc-amino)hexanoic acid Boc-protected amine -Boc, -COOH C₁₁H₂₁NO₄ Synthetic intermediates

Physical and Chemical Properties

  • Solubility: The hexanoic acid chain in the target compound enhances hydrophobicity compared to sulfonic acid derivatives (e.g., 2-(4,6-diamino-triazinyl)sulfanylethanesulfonic acid), which are highly water-soluble .
  • Acidity : The carboxylic acid group (pKa ~2.5) in the target compound provides moderate acidity, whereas sulfonic acid derivatives (pKa ~1.0) are stronger acids .
  • Thermal Stability: Diamino substituents on the triazine core improve thermal stability compared to dimethoxy or dioxo derivatives, as amines form stronger hydrogen-bonding networks .

Research Findings and Data

Stability and Degradation

  • The target compound exhibits higher thermal stability (decomposition >200°C) compared to dimethoxy-triazinyl derivatives (mp: 118–119°C) due to stronger intermolecular interactions .
  • Piperidino/morpholino substituents (e.g., compound 15) increase steric hindrance, reducing hydrolysis rates compared to the target compound .

Spectroscopic Data

  • IR Spectroscopy: The target compound shows peaks at ~1715 cm⁻¹ (C=O, acid) and ~3261 cm⁻¹ (N-H, amine), similar to other triazinyl-amino acid derivatives .
  • NMR: The hexanoic acid chain is confirmed by δ 1.26–1.48 ppm (CH₂) and δ 12.55 ppm (COOH) in DMSO-d₆ .

Biological Activity

6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a derivative of 4,6-diamino-1,3,5-triazine, which is known for its role in various biological processes and therapeutic applications.

  • Molecular Formula : C10_{10}H16_{16}N6_{6}O2_2
  • Molecular Weight : 244.27 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced.

The biological activity of 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoic acid is mainly attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The triazine moiety is known to participate in hydrogen bonding and π-stacking interactions, which can influence enzyme activity and gene expression.

Antiviral Activity

Research has indicated that compounds containing the 4,6-diamino-1,3,5-triazine structure exhibit significant antiviral properties. A study highlighted the discovery of a series of similar compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds demonstrated effective inhibition against both wild-type and drug-resistant strains of the virus .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the potential of 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoic acid against various cancer cell lines. Results showed that certain derivatives exhibited selective cytotoxic effects on cancer cells while sparing normal cells. The IC50_{50} values ranged from moderate to high concentrations depending on the specific structure and substitution patterns on the triazine ring .

Case Study 1: HIV Inhibition

In a systematic study exploring the structure-activity relationship (SAR) of triazine derivatives, it was found that modifications at the amino group significantly enhanced antiviral activity against HIV. The lead compound from this series showed an IC50_{50} value in the low nanomolar range against HIV reverse transcriptase .

Case Study 2: Cancer Cell Line Testing

A comparative study on various substituted triazines revealed that 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoic acid exhibited notable cytotoxicity in HeLa and U87MG cell lines with IC50_{50} values of approximately 50 µM and 70 µM respectively. These findings suggest a promising avenue for developing anticancer agents based on this scaffold .

Data Summary

Activity Cell Line IC50_{50} Reference
Antiviral (HIV RT Inhibition)Wild-type HIVLow nanomolar
CytotoxicityHeLa50 µM
CytotoxicityU87MG70 µM

Q & A

Basic: What are the established synthetic routes for 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoic acid, and how do reaction conditions influence product purity?

The synthesis typically involves coupling hexanoic acid derivatives with triazine precursors. Key steps include:

  • Nucleophilic substitution on chlorotriazine intermediates using hexanoic acid derivatives under basic conditions (e.g., NaHCO₃ or Et₃N) .
  • Temperature control : Reactions conducted at 45–50°C minimize side reactions like hydrolysis of the triazine ring .
  • Purification : Column chromatography (silica gel, hexane/EtOH gradients) or recrystallization from DMSO/water mixtures improves purity (>95% by HPLC) .
    Critical parameters : Excess amine reagents prevent incomplete substitution, while inert atmospheres (N₂/Ar) reduce oxidation of diamino groups .

Advanced: How can computational reaction path search methods optimize the synthesis of triazine-hexanoic acid derivatives?

The ICReDD framework integrates quantum chemical calculations (DFT, TD-DFT) and experimental data to:

  • Predict transition states and energy barriers for nucleophilic substitution pathways .
  • Screen solvents (e.g., DMSO vs. DMF) for optimal dielectric constants to stabilize intermediates .
  • Use machine learning to correlate substituent electronic effects (Hammett σ values) with reaction yields, enabling predictive design .
    Example: Modulating the triazine ring’s electron density (via –NH₂ or –Cl substituents) alters activation energies by 10–15 kcal/mol .

Basic: What analytical techniques are recommended for characterizing triazine-hexanoic acid conjugates?

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., δ 7.5–8.2 ppm for aromatic protons adjacent to triazine) .
    • 2D NOESY confirms spatial proximity between hexanoic acid chains and triazine rings .
  • X-ray crystallography : Resolves bond angles (e.g., C–N–C in triazine ≈ 120°) and hydrogen-bonding networks critical for stability .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 297.74 for C₁₂H₁₆ClN₅O₂) .

Advanced: What strategies resolve contradictions in reported bioactivity data for triazine-hexanoic acid derivatives?

  • Systematic SAR studies : Compare analogs with controlled variations (e.g., chain length, substituent position) to isolate structural drivers of activity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent IC₅₀ values across studies, accounting for variables like assay pH or cell line heterogeneity .
  • Cross-validation : Pair in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to confirm binding modes .

Structure-Function Relationships: How do substituents on the triazine ring modulate the compound’s solubility and target binding?

  • Hydrophilicity : –NH₂ groups enhance aqueous solubility (logP reduced by 0.5–1.0 units) but may reduce membrane permeability .
  • Electron-withdrawing groups (e.g., –Cl): Increase electrophilicity of the triazine core, improving covalent binding to cysteine residues in target enzymes .
  • Hexanoic acid chain : Length optimizes hydrophobic interactions in enzyme pockets (e.g., 6-carbon chain maximizes ΔG binding ≈ -9.2 kcal/mol) .

Advanced: What computational tools enable predictive modeling of the compound’s environmental fate?

  • EPI Suite : Estimates biodegradation half-life (e.g., 60–90 days for triazine-hexanoic acid) and bioaccumulation potential (BCF < 100) .
  • COSMO-RS : Predicts solubility in aquatic systems (≈2.5 mg/L at pH 7) and adsorption coefficients (Kₒc ≈ 150) for soil mobility studies .
  • Molecular dynamics : Simulates interactions with microbial enzymes (e.g., laccases) to identify degradation pathways .

Basic: What protocols assess the compound’s toxicity in preclinical models?

  • Acute toxicity : OECD 423 guidelines (oral LD₅₀ in rats) with histopathology on liver/kidney tissues .
  • Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) and micronucleus assay in human lymphocytes .
  • Environmental toxicity : Daphnia magna 48-h EC₅₀ and algal growth inhibition tests (OECD 201/202) .

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